REACTION_SMILES
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[Br-:29].[BrH:30].[N:25]([O-:26])=[O:27].[NH2:1][c:2]1[s:3][c:4]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[c:5]([C:7]([F:8])([F:9])[F:10])[n:6]1.[Na+:28].[OH2:31].[OH:21][N+:22](=[O:23])[O-:24].[P:16](=[O:17])([OH:18])([OH:19])[OH:20]>>[c:2]1([Br:29])[s:3][c:4]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[c:5]([C:7]([F:8])([F:9])[F:10])[n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1sc(N)nc1C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=[N+]([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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O=P(O)(O)O
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Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1sc(Br)nc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |